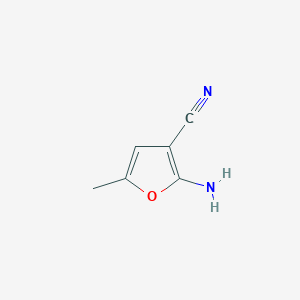![molecular formula C9H8N2O B12276444 Imidazo[1,2-a]pyridine-2-acetaldehyde CAS No. 1260384-01-7](/img/structure/B12276444.png)
Imidazo[1,2-a]pyridine-2-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridine-2-acetaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes. For example, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone yields key intermediates that can be further processed to obtain imidazo[1,2-a]pyridine derivatives . Another method involves the use of metal-free conditions, such as the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and environmentally friendly processes. Metal-free direct synthesis methods are preferred due to their lower ecological impact. These methods often involve the condensation of 2-aminopyridine with various carbonyl compounds or alkenes .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-2-acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction reactions may produce imidazo[1,2-a]pyridine-2-methanol derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-acetaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit neuropeptide S receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-acetaldehyde can be compared with other similar compounds, such as:
- Imidazo[1,2-a]pyridine-2-carboxylic acid
- Imidazo[1,2-a]pyridine-2-methanol
- Imidazo[1,2-a]pyridine-2-chloromethyl
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The unique properties of this compound, such as its aldehyde functional group, make it a valuable intermediate for further chemical transformations and applications .
Properties
CAS No. |
1260384-01-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2 |
InChI Key |
DRESJGGIRLYPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)





![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)

![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)


![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12276449.png)
